molecular formula C6F6N2 B14136491 (2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile CAS No. 2167-32-0

(2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile

Cat. No.: B14136491
CAS No.: 2167-32-0
M. Wt: 214.07 g/mol
InChI Key: UDDGYNNPOKTCHY-ARJAWSKDSA-N
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Description

(2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile is an organic compound characterized by the presence of two trifluoromethyl groups and two nitrile groups attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the use of trifluoromethylation reagents to introduce the trifluoromethyl groups onto a butenedinitrile backbone. The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the desired product is obtained in good yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the nitrile groups or the butene backbone.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like organolithium compounds or Grignard reagents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nitrile derivatives, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

(2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2,3-Bis(difluoromethyl)-2-butenedinitrile
  • (2Z)-2,3-Bis(trifluoromethyl)-2-pentenedinitrile
  • (2Z)-2,3-Bis(trifluoromethyl)-2-butenediamine

Uniqueness

(2Z)-2,3-Bis(trifluoromethyl)-2-butenedinitrile is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased stability, resistance to metabolic degradation, and enhanced lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

2167-32-0

Molecular Formula

C6F6N2

Molecular Weight

214.07 g/mol

IUPAC Name

(Z)-2,3-bis(trifluoromethyl)but-2-enedinitrile

InChI

InChI=1S/C6F6N2/c7-5(8,9)3(1-13)4(2-14)6(10,11)12/b4-3-

InChI Key

UDDGYNNPOKTCHY-ARJAWSKDSA-N

Isomeric SMILES

C(#N)/C(=C(\C#N)/C(F)(F)F)/C(F)(F)F

Canonical SMILES

C(#N)C(=C(C#N)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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